molecular formula C24H19N3O6 B11654894 (4Z)-4-({2-[2-(4-Nitrophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione

(4Z)-4-({2-[2-(4-Nitrophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11654894
M. Wt: 445.4 g/mol
InChI Key: UOEUIVIUCKWHBI-PGMHBOJBSA-N
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Description

“NPEP” , is a complex organic compound with a fascinating structure. Let’s break it down:

  • The 4Z indicates the geometry of the double bond.
  • The nitrophenoxy group (NO₂-C₆H₄-O-) is attached to the pyrazolidine ring.
  • The phenyl group (C₆H₅-) is also part of the molecule.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

NPEP participates in various chemical reactions:

    Oxidation: Undergoes oxidation to form the corresponding ketone.

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: The phenyl group can be substituted with other functional groups.

    Common Reagents: Sodium borohydride (NaBH₄), hydrogen peroxide (H₂O₂), and Lewis acids.

    Major Products: Nitrophenylpyrazolidine derivatives and their analogs.

Scientific Research Applications

NPEP finds applications in:

    Medicine: Investigated as a potential anti-inflammatory agent due to its unique structure.

    Chemical Biology: Used as a scaffold for designing enzyme inhibitors.

    Industry: Employed in the synthesis of specialty chemicals.

Mechanism of Action

  • NPEP’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors.
  • It modulates cellular pathways related to inflammation, oxidative stress, or cell signaling.

Comparison with Similar Compounds

    Similar Compounds: Other pyrazolidine derivatives, such as hydantoin and barbituric acid derivatives.

    Uniqueness: NPEP’s combination of a nitrophenyl group, methylidene moiety, and pyrazolidine ring sets it apart.

Properties

Molecular Formula

C24H19N3O6

Molecular Weight

445.4 g/mol

IUPAC Name

(4Z)-4-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C24H19N3O6/c28-23-21(24(29)26(25-23)18-7-2-1-3-8-18)16-17-6-4-5-9-22(17)33-15-14-32-20-12-10-19(11-13-20)27(30)31/h1-13,16H,14-15H2,(H,25,28)/b21-16-

InChI Key

UOEUIVIUCKWHBI-PGMHBOJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3OCCOC4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCCOC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2

Origin of Product

United States

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